molecular formula C7H10F3NO2 B12941861 Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

Cat. No.: B12941861
M. Wt: 197.15 g/mol
InChI Key: WEJLVUNXYAQWJX-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (2S,4S)-4-(chloromethyl)pyrrolidine-2-carboxylate: This compound has a chloromethyl group instead of a trifluoromethyl group, which affects its reactivity and properties.

    Methyl (2S,4S)-4-(bromomethyl)pyrrolidine-2-carboxylate: The presence of a bromomethyl group imparts different chemical characteristics compared to the trifluoromethyl derivative.

    Methyl (2S,4S)-4-(iodomethyl)pyrrolidine-2-carboxylate:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

WEJLVUNXYAQWJX-WHFBIAKZSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC(CN1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.